molecular formula C22H32O13 B3028071 Cordifolioside A CAS No. 155179-20-7

Cordifolioside A

Cat. No.: B3028071
CAS No.: 155179-20-7
M. Wt: 504.5 g/mol
InChI Key: LPFQFJKAHSGCFJ-LJIKAXRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cordifolioside A can be extracted from the stems of Tinospora cordifolia using various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly employed for its isolation and quantification . The extraction process typically involves the use of solvents like methanol, chloroform, and formic acid .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources rather than synthetic routes. The stems of Tinospora cordifolia are processed using solvent extraction methods, followed by chromatographic purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cordifolioside A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenolic groups present in the compound.

    Reduction: Reduction reactions can alter the glycosidic bonds.

    Substitution: Substitution reactions can occur at the phenylpropanoid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Comparison with Similar Compounds

Cordifolioside A is often compared with other phenylpropanoid glycosides such as berberine and magnoflorine. While all these compounds exhibit immunomodulatory properties, this compound is unique in its potent inhibition of the main protease of SARS-CoV-2 . This makes it a promising candidate for antiviral drug development.

List of Similar Compounds

This compound stands out due to its specific molecular interactions and higher binding affinity with viral proteases, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQFJKAHSGCFJ-LJIKAXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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